molecular formula C12H15N7 B6625324 N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine

N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine

Numéro de catalogue B6625324
Poids moléculaire: 257.29 g/mol
Clé InChI: RYWNRPMSRROUPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is estimated that around 7-10% of the population suffers from neuropathic pain, and it can have a significant impact on quality of life. EMA401 has been shown to be effective in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

The angiotensin II type 2 receptor is expressed on sensory neurons in the peripheral nervous system. Activation of this receptor has been shown to contribute to the development and maintenance of neuropathic pain. EMA401 blocks the activity of this receptor, which reduces the excitability of sensory neurons and reduces pain.
Biochemical and Physiological Effects:
EMA401 has been shown to be selective for the angiotensin II type 2 receptor and does not interact with other receptors in the angiotensin system. It has also been shown to be well-tolerated in preclinical studies and does not have any significant effects on cardiovascular function or other physiological parameters.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of EMA401 is that it has been shown to be effective in a variety of preclinical models of neuropathic pain. This suggests that it may be effective in treating different types of neuropathic pain in humans. However, one limitation is that the mechanism of action of EMA401 is not fully understood, and it is not clear how it will interact with other drugs or treatments.

Orientations Futures

There are several future directions for research on EMA401. One area of interest is the development of more selective and potent angiotensin II type 2 receptor antagonists. This could lead to the development of drugs with improved efficacy and fewer side effects. Another area of interest is the investigation of the role of the angiotensin system in other types of pain, such as inflammatory pain and cancer pain. Finally, clinical trials of EMA401 in humans are ongoing, and the results of these trials will provide important information about the safety and efficacy of this drug for the treatment of neuropathic pain.

Méthodes De Synthèse

EMA401 is synthesized using a multi-step process. The starting material is 6-chloropurine, which is reacted with N-ethyl-N-methylamine to form the intermediate 6-ethyl-N-methylamino purine. This intermediate is then reacted with 1-methyl-4-bromomethylpyrazole to form EMA401.

Applications De Recherche Scientifique

EMA401 has been studied extensively in preclinical models of neuropathic pain. These studies have shown that EMA401 is effective in reducing pain in a variety of models, including nerve injury, chemotherapy-induced neuropathy, and diabetic neuropathy. EMA401 works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in the development and maintenance of neuropathic pain.

Propriétés

IUPAC Name

N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7/c1-3-19(6-9-4-17-18(2)5-9)12-10-11(14-7-13-10)15-8-16-12/h4-5,7-8H,3,6H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWNRPMSRROUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=C1)C)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.